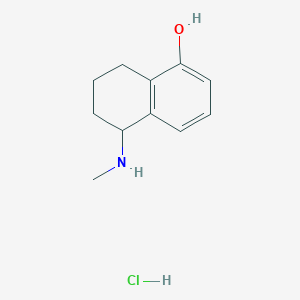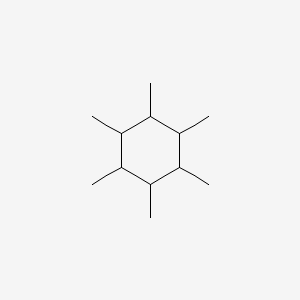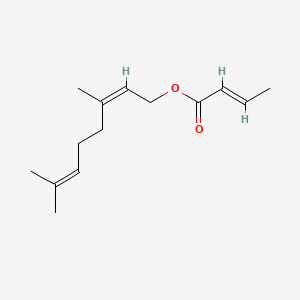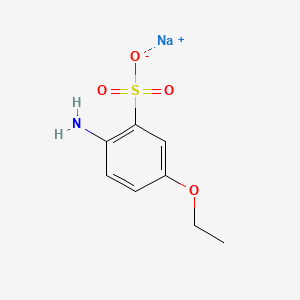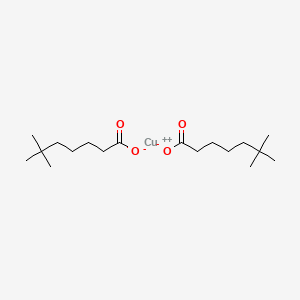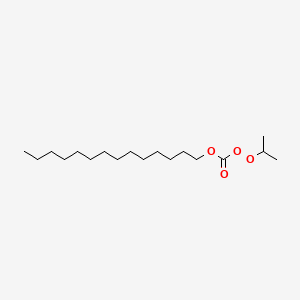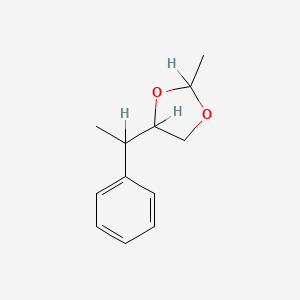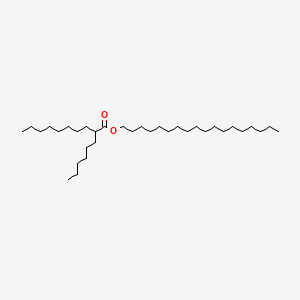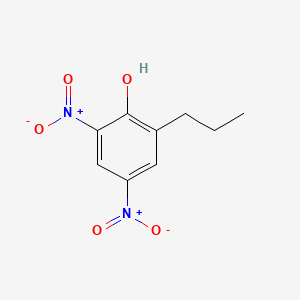
2-Amino-7,9-dihydro-8H-purine-8-thione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-7,9-dihydro-8H-purine-8-thione is a chemical compound with the molecular formula C₅H₅N₅S It is a derivative of purine, a heterocyclic aromatic organic compound
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-7,9-dihydro-8H-purine-8-thione typically involves the reaction of guanine with hydrogen sulfide in the presence of a base. The reaction conditions often include:
Temperature: Moderate to high temperatures to facilitate the reaction.
Solvent: Aqueous or organic solvents depending on the specific synthetic route.
Catalysts: Bases such as sodium hydroxide or potassium hydroxide to promote the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis but optimized for higher yields and purity. This can include:
Continuous flow reactors: To maintain consistent reaction conditions.
Purification techniques: Such as crystallization or chromatography to obtain the pure compound.
Analyse Chemischer Reaktionen
Types of Reactions
2-Amino-7,9-dihydro-8H-purine-8-thione undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the thione group.
Substitution: Nucleophilic substitution reactions can occur at the amino group or the purine ring.
Common Reagents and Conditions
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Nucleophiles: Such as amines or thiols for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Can lead to the formation of sulfoxides or sulfones.
Reduction: Can yield thiol derivatives.
Substitution: Can produce various substituted purine derivatives.
Wissenschaftliche Forschungsanwendungen
2-Amino-7,9-dihydro-8H-purine-8-thione has several applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of autoimmune diseases and cancer.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-Amino-7,9-dihydro-8H-purine-8-thione involves its interaction with specific molecular targets. For example, it can act as an inhibitor of certain enzymes, such as Janus kinase 3 (JAK3), which plays a role in cellular signaling pathways. The compound can bind to the active site of the enzyme, preventing its normal function and thereby exerting its effects.
Vergleich Mit ähnlichen Verbindungen
2-Amino-7,9-dihydro-8H-purine-8-thione can be compared with other similar compounds, such as:
2-Amino-7,9-dihydro-8H-purine-8-one: Similar structure but with an oxygen atom instead of sulfur.
6-Mercaptopurine: Another purine derivative with a thiol group at the 6-position.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the thione group, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
1196-80-1 |
|---|---|
Molekularformel |
C5H5N5S |
Molekulargewicht |
167.19 g/mol |
IUPAC-Name |
2-amino-7,9-dihydropurine-8-thione |
InChI |
InChI=1S/C5H5N5S/c6-4-7-1-2-3(9-4)10-5(11)8-2/h1H,(H4,6,7,8,9,10,11) |
InChI-Schlüssel |
LBQXTJSCTWFWNY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C2C(=NC(=N1)N)NC(=S)N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


